molecular formula C8H11ClN4 B2669185 (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl CAS No. 2173108-31-9

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl

Cat. No.: B2669185
CAS No.: 2173108-31-9
M. Wt: 198.65
InChI Key: VFGMTDUDEUXZCJ-UHFFFAOYSA-N
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Description

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the methyl group at the 7-position and the methanamine group at the 5-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methanamine Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride is unique due to its specific combination of the pyrrolopyrimidine core and the methanamine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-4-6(2-9)7-3-10-5-11-8(7)12;/h3-5H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMTDUDEUXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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